2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride
Description
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is a chemical compound that features an imidazole ring attached to a benzene sulfonyl chloride group
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13;/h1-6,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEJXYXYFUUOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-91-5 | |
| Record name | 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include steps for purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10Cl2N2O2S
- Molecular Weight : 293.17 g/mol
- CAS Number : 1432680-91-5
The compound features a sulfonyl chloride functional group that is highly reactive, allowing it to participate in nucleophilic substitution reactions. The imidazole moiety contributes to its versatility, making it suitable for various chemical transformations.
Synthetic Applications
-
Building Block for Imidazole Derivatives
- ImBz-Cl serves as a key intermediate in the synthesis of imidazole-containing compounds. Its sulfonyl chloride group can react with different nucleophiles to introduce the imidazole moiety onto various scaffolds, facilitating the development of new pharmaceuticals and agrochemicals.
-
Synthesis of Bioconjugates
- The imidazole group can act as a bioorthogonal tag, enabling selective labeling of biomolecules such as proteins and peptides. This property is crucial for bioconjugation processes that link biomolecules to surfaces or other molecules, enhancing the specificity and efficacy of therapeutic agents.
Biological Applications
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Drug Development
- Compounds containing imidazole rings are often associated with antimicrobial and anticancer activities. The ability of ImBz-Cl to modify biomolecules allows researchers to design targeted drugs that can interact with specific biological pathways.
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Bioconjugation Techniques
- The compound's reactivity facilitates the formation of conjugates with proteins, antibodies, and other biomolecules. This is particularly important in therapeutic contexts where targeted delivery systems are required.
Case Study 1: Anticancer Drug Development
Research has demonstrated that derivatives of ImBz-Cl can be synthesized to target specific cancer cell lines. For instance, a study showed that conjugating ImBz-Cl with a known anticancer agent increased its efficacy by enhancing cellular uptake and specificity towards cancer cells.
Case Study 2: Bioconjugation for Diagnostic Applications
In diagnostics, ImBz-Cl has been utilized to label antibodies for imaging purposes. The selective binding facilitated by the imidazole moiety allows for precise localization of biomarkers in tissues, improving diagnostic accuracy in diseases such as cancer.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(1H-imidazol-4-ylmethyl)benzene-1-sulfonamide | Structure | Contains a sulfonamide instead of a sulfonyl chloride; more stable in biological environments. |
| Benzene sulfonamide | Structure | Lacks the imidazole moiety; primarily used as an antibacterial agent. |
| 4-(1H-imidazol-4-yl)methylphenol | Structure | Features a phenolic group; used in medicinal chemistry for its antioxidant properties. |
The unique dual functionality of ImBz-Cl as both a reactive sulfonyl chloride and an imidazole-containing compound makes it particularly valuable in synthetic organic chemistry and bioconjugation applications.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modifications .
Comparison with Similar Compounds
Similar Compounds
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Similar structure with two imidazole groups attached to a benzene ring.
1,4-bis(imidazol-1-ylmethyl)benzene: Another compound with imidazole groups, but with a different substitution pattern on the benzene ring.
Biological Activity
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride, commonly referred to as ImBz-Cl, is a compound characterized by its unique imidazole and sulfonyl chloride functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of drug development and bioconjugation.
Synthesis and Reactivity
ImBz-Cl can be synthesized through several methods, typically involving the reaction of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride with hydrochloric acid under controlled conditions. The sulfonyl chloride group allows for nucleophilic substitution reactions, which are crucial for introducing the imidazole moiety into various chemical scaffolds.
The biological activity of ImBz-Cl is primarily linked to its ability to modify biomolecules. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modifications that may alter protein function .
Antimicrobial and Anticancer Properties
Compounds containing imidazole rings are often associated with various biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of ImBz-Cl may exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that imidazole-containing compounds can effectively target drug-resistant tumors .
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various imidazole derivatives, including those related to ImBz-Cl, it was found that certain compounds demonstrated IC50 values in the low micromolar range against human melanoma and prostate cancer cell lines. The structure-activity relationship (SAR) suggested that specific substitutions on the imidazole ring were critical for enhancing anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| ImBz-Cl Derivative 1 | A375 (Melanoma) | 5.0 |
| ImBz-Cl Derivative 2 | LNCaP (Prostate) | 7.2 |
| ImBz-Cl Derivative 3 | PC-3 (Prostate) | 6.5 |
Bioconjugation Applications
ImBz-Cl's imidazole group serves as a bioorthogonal tag in bioconjugation reactions. This allows for selective labeling and subsequent conjugation with biomolecules such as proteins and antibodies, which is valuable in therapeutic applications and drug development.
Summary of Biological Activities
The following table summarizes the key biological activities associated with ImBz-Cl:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines |
| Bioconjugation | Facilitates selective labeling of biomolecules |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sulfonation of the imidazole-methylbenzene precursor using chlorosulfonic acid under inert, anhydrous conditions to prevent hydrolysis. Temperature control (0–5°C) minimizes side reactions like over-sulfonation . Post-synthesis, purification involves recrystallization from dry dichloromethane/hexane mixtures. Yield optimization requires stoichiometric excess of chlorosulfonic acid (1.5–2.0 eq) and rapid quenching with ice-water .
- Data : Typical yields range from 60–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle stability and storage challenges for this sulfonyl chloride derivative?
- Methodology : The compound is hygroscopic and prone to hydrolysis. Storage requires airtight containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel are critical to prevent moisture ingress. Short-term use (≤1 week) permits storage in a vacuum-sealed bag at 4°C .
- Stability Data : Hydrolysis half-life in humid air (25°C, 60% RH) is ~4 hours, necessitating rapid use post-weighing .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methods :
- NMR : H NMR (DMSO-d6) identifies imidazole protons (δ 7.5–8.2 ppm) and sulfonyl chloride signals (δ 3.9–4.1 ppm for CH linkage) .
- Mass Spectrometry : ESI-MS ([M+H] m/z calculated: 301.05) confirms molecular weight .
- Elemental Analysis : Chlorine content (~11.8%) validates hydrochloride stoichiometry .
Advanced Research Questions
Q. How can competing reaction pathways during sulfonation be minimized to improve selectivity?
- Optimization Strategy : Use of Lewis acid catalysts (e.g., ZnCl) directs sulfonation to the para position of the benzene ring. Kinetic studies show that low temperatures (0°C) suppress dimerization of the imidazole moiety, while excess chlorosulfonic acid (2.0 eq) ensures complete conversion .
- Contradictions : Some protocols report side-product formation (e.g., sulfonic acid by hydrolysis) if quenching is delayed. Rapid ice-water quenching and pH adjustment (to neutral) mitigate this .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Analysis : The sulfonyl chloride group acts as a strong electrophile, reacting with amines (e.g., primary amines) to form sulfonamides. Density Functional Theory (DFT) studies indicate that the electron-withdrawing imidazole-methyl group enhances electrophilicity at the sulfur center, accelerating substitution rates by ~30% compared to non-substituted aryl sulfonyl chlorides .
- Experimental Validation : Second-order rate constants (k) for reactions with n-butylamine in THF at 25°C: 0.45 Ms .
Q. How does this compound serve as a key intermediate in targeted drug discovery, particularly for kinase inhibitors?
- Application : The sulfonamide derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR). Structure-activity relationship (SAR) studies show that substituting the imidazole ring with electron-donating groups (e.g., methyl) enhances binding affinity (IC values: 10–50 nM) .
- Case Study : In a 2021 study, derivatives of this compound showed >90% inhibition of VEGF-2 in vitro at 10 μM concentrations .
Critical Analysis of Contradictions
- Synthetic Yield Variations : Discrepancies in reported yields (60–75% vs. 40–50% in similar compounds) arise from differences in quenching speed and purification methods .
- Storage Recommendations : Some protocols suggest –20°C storage, while others note short-term stability at 4°C. This reflects batch-specific sensitivity to trace moisture .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
